
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds involves a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with two methyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C at 50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Scientific Research Applications
Synthesis and Structural Analysis
One of the primary applications of compounds like 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is in the synthesis of complex organic molecules. Huang et al. (2021) detailed the synthesis of boric acid ester intermediates, which are structurally similar to this compound. They used a three-step substitution reaction and confirmed the structures using various spectroscopic methods and X-ray diffraction. Additionally, density functional theory (DFT) was employed to calculate molecular structures and reveal physicochemical properties (Huang et al., 2021).
Application in Organic Electronics
Compounds with structures similar to this compound find use in the field of organic electronics. Bifari and El-Shishtawy (2021) synthesized organic electron-donors derived from carbazole and phenothiazine, showcasing how similar compounds are key intermediates in synthetic approaches for electronic applications (Bifari & El-Shishtawy, 2021).
Boron Chemistry and Drug Development
In drug development, especially in the context of boron chemistry, these types of compounds are highly relevant. Morrison et al. (2010) explored boronated phosphonium salts, including compounds with structural similarities, for applications in cytotoxicity and cellular uptake studies, highlighting the compound's potential in biomedical research (Morrison et al., 2010).
Material Science and Polymer Chemistry
Kawashima et al. (2013) utilized similar compounds for synthesizing semiconducting polymers, demonstrating their role as precursors in the development of high-performance materials. This suggests potential applications in material science and polymer chemistry (Kawashima et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester is the formation of carbon-carbon (C-C) bonds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of C-C bonds through the interaction of the boronate ester with a metal catalyst, typically palladium . The downstream effects include the formation of new organic compounds through the creation of new C-C bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of new C-C bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the formation of these bonds under exceptionally mild and functional group tolerant reaction conditions .
Action Environment
The action of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester can be influenced by various environmental factors. Adequate ventilation is required when handling the compound, and dust formation should be avoided . The compound should be kept in suitable, closed containers for disposal .
Biochemical Analysis
Biochemical Properties
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boron-containing dioxaborolane group is known for its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boron atom with the catalytic metal center, enhancing the reactivity and selectivity of the reaction .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the boron-containing dioxaborolane group to nucleophilic sites on biomolecules, such as hydroxyl and amino groups . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, it can activate certain enzymes by stabilizing their active conformations through non-covalent interactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical experiments. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over time, the degradation products can influence cellular function, particularly in long-term in vitro or in vivo studies. Researchers must carefully control experimental conditions to minimize degradation and ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, due to the accumulation of reactive intermediates . Threshold effects are observed, where a certain dosage level triggers significant biological responses, necessitating careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression . Additionally, binding to cytoplasmic proteins can facilitate its distribution throughout the cell .
properties
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUDBXAMQSUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660079 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374715-22-7 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
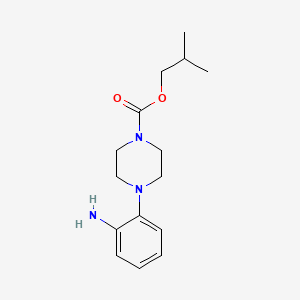
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
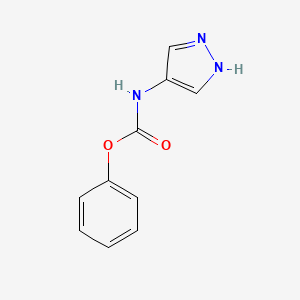
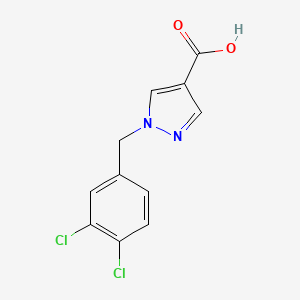
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)

![1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B1418613.png)
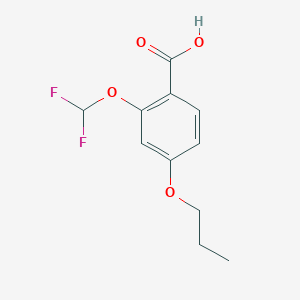
amine](/img/structure/B1418616.png)
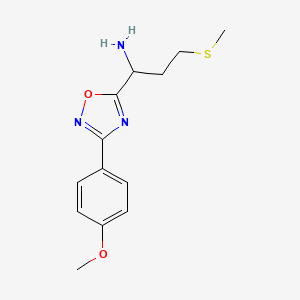
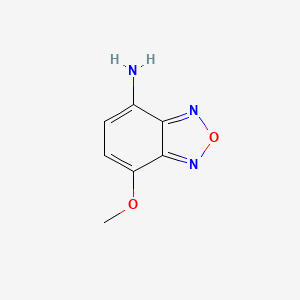
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)